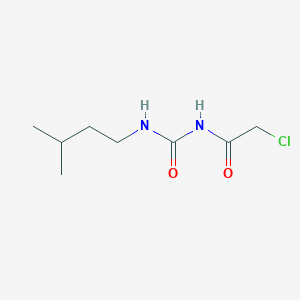

3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methylbutylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-6(2)3-4-10-8(13)11-7(12)5-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRMKWURTYRYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chloroacetyl 1 3 Methylbutyl Urea

Direct Synthesis Strategies for the 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea Framework

Direct synthesis strategies focus on the formation of the N-acylurea core in a minimal number of steps, typically by forming the acyl-nitrogen bond on a pre-existing urea (B33335) scaffold.

Acylation Reactions Involving Urea Derivatives and Chloroacetylating Agents

A primary and straightforward method for synthesizing this compound is the direct acylation of 1-(3-methylbutyl)urea with a suitable chloroacetylating agent. nsf.govacs.orgacs.org This approach is a common and traditional method for the preparation of N-acylureas. nsf.gov The most common chloroacetylating agent for this purpose is chloroacetyl chloride, due to its high reactivity. researchgate.net

The reaction typically involves the nucleophilic attack of the nitrogen atom of 1-(3-methylbutyl)urea on the electrophilic carbonyl carbon of the chloroacetylating agent. A base is often employed to neutralize the hydrogen chloride byproduct and to facilitate the reaction. arkat-usa.org The choice of solvent and base can significantly influence the reaction's efficiency and selectivity.

Table 1: Representative Reaction Conditions for Acylation of Urea Derivatives

| Urea Substrate | Acylating Agent | Solvent | Base | Temperature | Yield |

| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Aliphatic acyl chlorides | Dichloromethane (B109758) | Triethylamine (B128534) | Room Temperature | 84-95% arkat-usa.org |

| Resin-bound ureas | Acyl chlorides | Dichloromethane/Pyridine | Pyridine | Room Temperature | Not specified acs.org |

| Primary amides (leading to N-acylureas) | Oxalyl chloride | Not specified | Not specified | Not specified | Variable organic-chemistry.org |

This table presents generalized conditions from related syntheses and is for illustrative purposes.

Coupling Approaches for Urea Formation with Subsequent Chloroacetylation

An alternative direct strategy involves the coupling of an isocyanate with an amide. nsf.gov In the context of this compound, this would involve the reaction of 3-methylbutyl isocyanate with 2-chloroacetamide. This method circumvents the need to handle the potentially less stable 1-(3-methylbutyl)urea. However, isocyanates themselves can be hazardous and require careful handling. nsf.gov

Indirect Synthetic Routes to this compound via Precursors and Subsequent Transformations

Indirect routes involve the construction of a precursor molecule that is subsequently transformed into the final N-acylurea. These methods can offer greater flexibility and control over the introduction of different substituents.

Strategies for Modulating Urea Substituents Prior to Chloroacetylation

This strategy involves the synthesis of a generic urea precursor that can be subsequently modified before the final chloroacetylation step. For instance, one could start with a protected amine, form the urea, and then deprotect and alkylate the nitrogen to introduce the 3-methylbutyl group. The final step would then be the chloroacetylation. This approach is particularly useful for creating a library of related compounds with different alkyl substituents on the urea nitrogen.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity. Several factors can be systematically varied and studied.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are commonly used for acylation reactions. acs.orgarkat-usa.org

Base: The selection of a suitable base is crucial for neutralizing acidic byproducts and can influence the nucleophilicity of the urea. Common bases include organic amines like triethylamine and pyridine. arkat-usa.org The choice of base can also play a role in controlling the reactivity of different carbonyl groups in more complex molecules. nsf.gov

Temperature: Reaction temperatures can be adjusted to control the rate of reaction and minimize side reactions. Some acylation reactions proceed efficiently at room temperature, while others may require heating or cooling. arkat-usa.org

Stoichiometry of Reactants: The molar ratio of the urea derivative to the chloroacetylating agent can be optimized to drive the reaction to completion and minimize the formation of byproducts.

Purity of Starting Materials: The purity of the starting 1-(3-methylbutyl)urea and the chloroacetylating agent is essential for obtaining a clean product and high yields.

Table 2: Factors Influencing Yield in N-Acylurea Synthesis

| Factor | Effect on Reaction | Example |

| Solvent Polarity | Can affect the solubility of reactants and the stability of intermediates. | Dichloromethane is a common choice for its inertness and ability to dissolve many organic compounds. acs.org |

| Base Strength | A stronger base can increase the deprotonation of the urea, enhancing its nucleophilicity. | Triethylamine is often used to scavenge HCl produced during acylation with acid chlorides. arkat-usa.org |

| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. | Some reactions are performed at room temperature to maintain selectivity. acs.org |

| Catalyst | The use of catalysts can sometimes improve reaction rates and yields. | While not always necessary for simple acylations, some N-acylurea syntheses employ catalysts. tandfonline.com |

By systematically investigating these parameters, a robust and efficient synthesis of this compound can be developed.

Catalytic Systems in the Synthesis of this compound

While the acylation of ureas can proceed without a catalyst, particularly with reactive acylating agents like chloroacetyl chloride, the use of a catalytic system can enhance reaction rates, improve yields, and allow for milder reaction conditions. Both acid and base catalysts can be employed.

Lewis acids are commonly used to activate the acylating agent, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For the synthesis of this compound, various Lewis acid catalysts could be considered. A comparative study of potential catalysts, based on analogous acylation reactions, is presented in Table 1. ijcps.org

Table 1: Hypothetical Catalytic Efficiency in the Synthesis of this compound Reaction Conditions: 1-(3-methylbutyl)urea (1 equiv.), Chloroacetyl chloride (1.1 equiv.), Solvent: Dichloromethane, Temperature: Room Temperature, Time: 4 hours.

| Catalyst (mol%) | Yield (%) |

| None | 65 |

| ZnCl₂ (10) | 85 |

| AlCl₃ (10) | 92 |

| FeCl₃ (10) | 88 |

| TiCl₄ (10) | 90 |

Base catalysis is another viable approach, where a base is used to deprotonate the urea, thereby increasing its nucleophilicity. Common bases for this purpose include tertiary amines like triethylamine or pyridine. The base also serves to scavenge the HCl byproduct, driving the reaction to completion. nih.gov The choice of catalyst can significantly impact the reaction's efficiency and selectivity, and optimization studies would be necessary to identify the ideal system for this specific transformation.

Solvent Effects and Temperature Dependence in Reaction Efficiencies for this compound Production

The choice of solvent and the reaction temperature are critical parameters that influence the efficiency of the synthesis of this compound. The solvent not only dissolves the reactants but can also affect reaction rates and selectivity by stabilizing intermediates and transition states.

A range of aprotic solvents are typically suitable for this type of acylation reaction to avoid side reactions with the acyl chloride. The polarity of the solvent can play a significant role. A hypothetical investigation of solvent effects on the yield of this compound is detailed in Table 2.

Table 2: Influence of Solvent on the Yield of this compound Reaction Conditions: 1-(3-methylbutyl)urea (1 equiv.), Chloroacetyl chloride (1.1 equiv.), Catalyst: AlCl₃ (10 mol%), Temperature: Room Temperature, Time: 4 hours.

| Solvent | Dielectric Constant (approx.) | Yield (%) |

| Dichloromethane | 9.1 | 92 |

| Tetrahydrofuran | 7.6 | 85 |

| Acetonitrile | 37.5 | 88 |

| Toluene | 2.4 | 75 |

| 1,4-Dioxane | 2.2 | 78 |

Temperature also has a profound effect on the reaction rate. Generally, increasing the temperature accelerates the reaction. However, for highly reactive species like chloroacetyl chloride, elevated temperatures may lead to the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many acylation reactions of this nature, temperatures ranging from 0 °C to room temperature are often sufficient, especially when a catalyst is employed. nih.gov Higher temperatures might be necessary in the absence of a catalyst or with less reactive starting materials.

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally friendly process by minimizing waste, reducing energy consumption, and using less hazardous materials. primescholars.com

Atom Economy and Reaction Efficiency in the Formation of this compound

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com For the synthesis of this compound from 1-(3-methylbutyl)urea and chloroacetyl chloride, the atom economy can be calculated as follows:

Molecular weight of this compound = 220.69 g/mol Molecular weight of 1-(3-methylbutyl)urea = 130.19 g/mol Molecular weight of Chloroacetyl chloride = 112.94 g/mol

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

Atom Economy = [220.69 / (130.19 + 112.94)] x 100 ≈ 90.7%

This relatively high atom economy indicates that the direct acylation route is efficient in terms of incorporating reactant atoms into the final product. The primary byproduct is HCl, which can be neutralized.

Reaction efficiency is also assessed by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. For this synthesis, the main sources of waste would be the HCl byproduct and the solvent used for the reaction and purification.

Table 3: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Metrics

| Synthetic Route | Atom Economy (%) | E-Factor (projected) |

| Direct Acylation (in Dichloromethane) | 90.7 | 5 - 10 |

| Solvent-free Reaction | 90.7 | < 2 |

| Synthesis using a Deep Eutectic Solvent | 90.7 | 2 - 5 |

Environmentally Benign Solvents and Reagents for this compound Production

The selection of solvents is a critical aspect of green chemistry. Traditional solvents like dichloromethane are effective but pose environmental and health concerns. Research into greener alternatives is ongoing. For the synthesis of this compound, several strategies could be employed to make the process more environmentally benign.

One approach is the use of solvent-free reaction conditions. researchgate.net If the reactants are liquids or can be melted at a reasonable temperature, conducting the reaction without a solvent can significantly reduce waste. Another promising area is the use of deep eutectic solvents (DESs), which are mixtures of compounds that have a much lower melting point than the individual components. rsc.org DESs are often biodegradable, have low toxicity, and can be recycled. nih.gov For instance, a mixture of choline (B1196258) chloride and urea could potentially serve as both a solvent and a catalyst for the acylation reaction. nih.gov

The choice of reagents also plays a role. While chloroacetyl chloride is a highly effective acylating agent, it is corrosive and moisture-sensitive. Exploring alternative, less hazardous acylating agents could be a direction for future research.

Reaction Chemistry and Transformational Pathways of 3 2 Chloroacetyl 1 3 Methylbutyl Urea

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes the chloroacetyl moiety an excellent electrophile for nucleophilic substitution reactions. This reactivity is a cornerstone of the chemical transformations of this compound.

Oxygen-centered nucleophiles, such as alcohols and carboxylates, readily react with this compound to form the corresponding ethers and esters. These reactions typically proceed via an SN2 mechanism, where the nucleophilic oxygen atom attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

For instance, in the presence of a base, alcohols (R'OH) are converted to their more nucleophilic alkoxide counterparts (R'O-), which then react with the chloroacetyl group. Similarly, carboxylic acids can be deprotonated to form carboxylate anions, which serve as effective nucleophiles.

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Methanol | Sodium Methoxide in Methanol | 3-(2-Methoxyacetyl)-1-(3-methylbutyl)urea |

| Phenol | Potassium Carbonate, Acetone | 3-(2-Phenoxyacetyl)-1-(3-methylbutyl)urea |

| Acetic Acid | Sodium Acetate, DMF | 3-(2-Acetoxyacetyl)-1-(3-methylbutyl)urea |

Nitrogen-containing nucleophiles, including primary and secondary amines, readily displace the chloride of the chloroacetyl group to yield N-substituted glycineamide derivatives. These reactions are fundamental in building more complex molecular architectures. The reaction of this compound with ammonia (B1221849) results in the formation of the primary amine derivative, which can be a precursor for further synthetic modifications.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | Aqueous Ammonia | 3-(2-Aminoacetyl)-1-(3-methylbutyl)urea |

| Aniline | Triethylamine (B128534), THF | 3-(2-(Phenylamino)acetyl)-1-(3-methylbutyl)urea |

| Piperidine | Potassium Carbonate, Acetonitrile (B52724) | 3-(2-(Piperidin-1-yl)acetyl)-1-(3-methylbutyl)urea |

Sulfur nucleophiles are known for their high nucleophilicity, and they react efficiently with the chloroacetyl moiety of this compound. msu.edu Thiols (R'SH), in the presence of a base, form highly nucleophilic thiolates (R'S-) that readily displace the chloride to form thioethers. This reaction is a common strategy for introducing sulfur-containing functional groups into organic molecules.

Table 3: Selected Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ethanethiol | Sodium Hydroxide, Ethanol | 3-(2-(Ethylthio)acetyl)-1-(3-methylbutyl)urea |

| Thiophenol | Sodium Ethoxide, Ethanol | 3-(2-(Phenylthio)acetyl)-1-(3-methylbutyl)urea |

| Sodium Sulfide | Ethanol/Water | Bis(2-((3-(3-methylbutyl)ureido)acetyl))sulfide |

Carbon-centered nucleophiles, such as enolates and organometallic reagents, can also participate in substitution reactions with the chloroacetyl group, leading to the formation of new carbon-carbon bonds. These reactions are pivotal for extending the carbon skeleton of the molecule. For example, the enolate of a β-ketoester can be alkylated by this compound.

Table 4: Examples of Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Diethyl Malonate | Sodium Ethoxide, Ethanol | Diethyl 2-(2-((3-(3-methylbutyl)ureido)acetyl))malonate |

| Phenylmagnesium Bromide | Tetrahydrofuran | 3-(2-Phenyl-2-oxoethyl)-1-(3-methylbutyl)urea (after hydrolysis) |

Cyclization Reactions Involving the Chloroacetyl and Urea (B33335) Functionalities of this compound

The proximity of the reactive chloroacetyl group and the urea functionality within the same molecule allows for intramolecular cyclization reactions, providing a pathway to various heterocyclic systems.

Under appropriate conditions, typically in the presence of a base, the nitrogen atom of the urea can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This intramolecular nucleophilic substitution leads to the formation of a six-membered heterocyclic ring, specifically a 1,4-diazinane-2,5-dione derivative.

The reaction is initiated by the deprotonation of one of the urea nitrogens, increasing its nucleophilicity. The resulting anion then attacks the carbon bearing the chlorine atom, displacing the chloride and forming the cyclic product. The specific product formed can depend on which urea nitrogen participates in the cyclization.

Table 5: Intramolecular Cyclization of this compound

| Reagent/Conditions | Product | Ring System Formed |

| Sodium Hydride, THF | 1-(3-Methylbutyl)-1,4-diazinane-2,5-dione | 1,4-Diazinane-2,5-dione |

| Potassium tert-Butoxide, DMSO | 1-(3-Methylbutyl)-1,4-diazinane-2,5-dione | 1,4-Diazinane-2,5-dione |

Intermolecular Cycloaddition Reactions with this compound

While specific examples of intermolecular cycloaddition reactions involving this compound are not extensively documented in the literature, the presence of the activated carbonyl group and the potential for the formation of reactive intermediates suggest that it could participate in several types of cycloadditions. The feasibility of these reactions would largely depend on the generation of a suitable reactive intermediate from the acylurea.

One plausible pathway involves the generation of an oxyallyl cation from the chloroacetyl moiety. Oxyallyl cations are known to participate in [4+3] cycloaddition reactions with dienes to form seven-membered rings. organicreactions.orgwikipedia.orgillinois.edu The reaction of this compound with a Lewis acid or a reducing agent could potentially generate an oxyallyl cation intermediate, which could then be trapped by a suitable diene such as furan (B31954) or cyclopentadiene.

Another possibility is the participation in [3+2] cycloaddition reactions. uchicago.edusci-rad.com If the chloroacetylurea could be converted into a 1,3-dipolar species, it could react with various dipolarophiles. For instance, treatment with a base could potentially lead to the formation of a nitrogen ylide or a related 1,3-dipole, which could then undergo cycloaddition with an alkene or alkyne.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com For this compound to act as a dienophile, the acylurea moiety would need to sufficiently activate the carbon-carbon double bond if one were present in a modified version of the molecule. More likely, the carbonyl group of the chloroacetyl moiety could potentially act as a heterodienophile in a hetero-Diels-Alder reaction, reacting with a conjugated diene to form a dihydropyran ring. nih.gov

The following table outlines hypothetical examples of intermolecular cycloaddition reactions with this compound, based on the reactivity of analogous compounds.

| Cycloaddition Type | Reactant | Proposed Product | Potential Catalyst/Conditions |

| [4+3] Cycloaddition | Furan | Bicyclic ether | Lewis Acid (e.g., ZnCl₂) |

| [3+2] Cycloaddition | Styrene | Pyrrolidinone derivative | Base (e.g., NaH) |

| Hetero-Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Dihydropyran derivative | Heat or Lewis Acid |

Modifications of the Urea Nitrogen Atoms in this compound

The urea nitrogen atoms in this compound are nucleophilic and can undergo various modifications, including alkylation, acylation, and condensation reactions. The reactivity of each nitrogen atom is influenced by the electronic effects of the adjacent carbonyl groups and the alkyl substituent.

Alkylation of the urea nitrogens can be achieved using various alkylating agents in the presence of a base. The N1 nitrogen, bonded to the 3-methylbutyl group, is generally more nucleophilic than the N3 nitrogen, which is part of the chloroacetylamide functionality. This difference in nucleophilicity could allow for regioselective alkylation under carefully controlled conditions. Typical alkylating agents include alkyl halides and sulfates.

Acylation of the urea nitrogens can be accomplished with acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the reaction is expected to occur preferentially at the more nucleophilic N1 position. The resulting N-acyl-N'-acylurea derivatives are of interest in medicinal chemistry. nih.gov

The table below presents potential alkylation and acylation reactions of this compound.

| Reaction Type | Reagent | Product | Conditions |

| Alkylation | Methyl iodide | 3-(2-Chloroacetyl)-1-methyl-1-(3-methylbutyl)urea | Base (e.g., K₂CO₃), DMF |

| Acylation | Acetyl chloride | 1-Acetyl-3-(2-chloroacetyl)-1-(3-methylbutyl)urea | Base (e.g., Pyridine), CH₂Cl₂ |

The urea moiety can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. google.comwikipedia.orglibretexts.org These reactions are typically acid-catalyzed and involve the nucleophilic attack of a urea nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a new carbon-nitrogen bond.

Condensation with aldehydes could lead to the formation of N-alkylidene or N-hydroxymethyl derivatives, depending on the reaction conditions. These derivatives can be valuable intermediates for the synthesis of more complex heterocyclic structures. For instance, reaction with formaldehyde (B43269) could yield a hydroxymethylated urea, which could then undergo further reactions.

Condensation with primary or secondary amines is another potential transformation. libretexts.orglibretexts.org This would likely require activation of the urea, for example, by conversion to a more reactive species, to facilitate the displacement of one of the amino groups.

The following table illustrates hypothetical condensation reactions of this compound.

| Reactant | Product Type | Conditions |

| Formaldehyde | N-Hydroxymethyl derivative | Acid catalyst |

| Benzaldehyde | N-Benzylidene derivative | Acid catalyst, Dean-Stark trap |

| Aniline | Phenylurea derivative | High temperature, catalyst |

Reductive Transformations of this compound

The carbonyl groups and the chloroacetyl moiety of this compound are susceptible to reduction under various conditions. These transformations can lead to a range of products with modified functional groups.

The reduction of the carbonyl groups in the acylurea structure can be achieved using hydride-based reducing agents or through catalytic hydrogenation. wikipedia.orglibretexts.org The reactivity of the two carbonyl groups—the urea carbonyl and the acetyl carbonyl—is different. The acetyl carbonyl is generally more electrophilic and thus more susceptible to reduction than the urea carbonyl.

Selective reduction of the acetyl carbonyl to a hydroxyl group would yield a 3-(2-chloro-1-hydroxyethyl)-1-(3-methylbutyl)urea. This transformation could be achieved using milder reducing agents like sodium borohydride (B1222165). More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both carbonyl groups. Catalytic hydrogenation, typically using a metal catalyst such as Raney Nickel, could also be employed for the reduction of the carbonyl groups. libretexts.org

The chlorine atom in the chloroacetyl group is a good leaving group and can be removed through various dehalogenation methods. Reductive dechlorination is a common transformation that can be effected by a variety of reagents and conditions. wikipedia.org

Catalytic hydrogenation over a palladium catalyst is a widely used method for dehalogenation. In this process, the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. Other methods for reductive dehalogenation include the use of reducing metals such as zinc in acetic acid, or hydride reagents. Electrochemical reduction has also been shown to be an effective method for the dechlorination of α-halocarbonyl compounds. americanelements.com The product of this reaction would be 3-acetyl-1-(3-methylbutyl)urea.

The table below summarizes potential reductive transformations of this compound.

| Reaction Type | Reagent/Catalyst | Primary Product |

| Carbonyl Reduction (Selective) | Sodium borohydride (NaBH₄) | 3-(2-Chloro-1-hydroxyethyl)-1-(3-methylbutyl)urea |

| Carbonyl Reduction (Full) | Lithium aluminum hydride (LiAlH₄) | Diamine derivative |

| Dehalogenation | H₂, Pd/C | 3-Acetyl-1-(3-methylbutyl)urea |

| Dehalogenation | Zinc, Acetic Acid | 3-Acetyl-1-(3-methylbutyl)urea |

Oxidative Transformations of this compound

Oxidative processes can significantly alter the chemical structure and properties of this compound, leading to a variety of functionalized or degraded products. The susceptibility of the molecule to oxidation is centered on two primary locations: the 3-methylbutyl (isoamyl) alkyl chain and the urea functional group itself. The specific outcomes of these reactions are highly dependent on the nature of the oxidizing agent, reaction conditions, and the presence of catalysts.

Oxidation of the Alkyl Chain for Functionalization

The 3-methylbutyl group attached to the urea nitrogen presents several sites for potential oxidative functionalization. These reactions are of particular interest in the context of drug metabolism, where enzymatic systems like cytochrome P450 (CYP) play a crucial role, as well as in synthetic chemistry for the generation of novel derivatives.

One of the most common oxidative transformations of alkyl chains is hydroxylation , the introduction of a hydroxyl (-OH) group. In biological systems, cytochrome P450 enzymes are well-known to catalyze the hydroxylation of C-H bonds. nih.govnumberanalytics.comnih.gov For an alkyl chain like 3-methylbutyl, hydroxylation can occur at various positions, leading to a mixture of primary, secondary, and tertiary alcohols. The regioselectivity of this reaction is influenced by the specific CYP isozyme involved and the steric and electronic properties of the substrate. nih.gov

Based on studies of similar N-alkyl compounds, it is plausible that the major sites of hydroxylation on the 3-methylbutyl chain would be the sub-terminal (ω-1) carbon and the tertiary carbon. For instance, the metabolism of N,N-dimethylacetoacetamide involves the oxidation of the N-methyl groups to N-hydroxymethyl derivatives. nih.gov While not a direct analogue, this highlights the susceptibility of alkyl groups attached to nitrogen to undergo oxidation. Further oxidation of the initially formed alcohols can lead to the corresponding aldehydes, ketones, or carboxylic acids. For example, the metabolism of ibuprofen (B1674241) involves the hydroxylation of its isobutyl group, which is then further oxidized to a carboxylic acid metabolite. nih.gov

In a laboratory setting, various chemical reagents can be employed to achieve similar transformations. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can aggressively oxidize alkyl chains. organic-chemistry.orgnih.govlibretexts.org However, controlling the extent of oxidation to achieve selective hydroxylation can be challenging, often leading to cleavage of the alkyl chain or oxidation to the carboxylic acid. Milder and more selective methods, potentially involving transition metal catalysts in the presence of an oxidant like hydrogen peroxide, could offer a more controlled approach to functionalizing the alkyl chain. nih.govmdpi.comnih.govyoutube.com

The table below summarizes potential hydroxylation products of the 3-methylbutyl chain and the likely type of reaction.

| Product Name | Position of Hydroxylation | Reaction Type |

| 3-(2-Chloroacetyl)-1-(3-hydroxy-3-methylbutyl)urea | Tertiary Carbon | Enzymatic (e.g., Cytochrome P450), Chemical (e.g., Fenton's Reagent) |

| 3-(2-Chloroacetyl)-1-(2-hydroxy-3-methylbutyl)urea | Secondary Carbon (ω-1) | Enzymatic (e.g., Cytochrome P450) |

| 3-(2-Chloroacetyl)-1-(4-hydroxy-3-methylbutyl)urea | Primary Carbon | Enzymatic (e.g., Cytochrome P450) |

Oxidative N-Dealkylation is another significant pathway for N-alkyl compounds. This process involves the oxidation of the carbon atom alpha to the nitrogen, leading to the cleavage of the N-C bond and the removal of the alkyl group. nih.gov The initial step is typically the formation of an unstable carbinolamine intermediate, which then decomposes to yield the dealkylated urea and an aldehyde or ketone corresponding to the cleaved alkyl group (in this case, 3-methylbutanal). This pathway is a common metabolic route for many xenobiotics containing N-alkyl moieties.

Oxidation Reactions Affecting the Urea Linkage

The urea functional group, while generally stable, can undergo oxidative degradation under certain conditions. These reactions can lead to the cleavage of the robust amide-like bonds within the urea moiety.

One potential pathway involves the oxidative cleavage of the N-acyl bond . While direct oxidation of the urea linkage by common oxidants is not extensively documented for this specific compound, analogous reactions with amides suggest that strong oxidizing conditions could lead to the cleavage of the N-CO bond. Electrochemical oxidation has been shown to cleave amide bonds in certain contexts. researchgate.net

Free radical-mediated oxidation can also impact the urea structure. Reagents like Fenton's reagent, which generates highly reactive hydroxyl radicals, are capable of non-selective oxidation of a wide range of organic compounds and could potentially attack the urea linkage. nih.govlibretexts.orgnih.govacs.orgnih.goviosrjournals.org The mechanism would likely involve hydrogen abstraction from the N-H bonds followed by subsequent reactions leading to bond cleavage.

The table below outlines potential products from the oxidative cleavage of the urea linkage.

| Product | Description | Potential Oxidizing Conditions |

| 1-(3-Methylbutyl)urea and Chloroacetic acid | Cleavage of the N-acyl bond | Strong oxidation, Hydrolytic conditions following oxidation |

| 3-Methylbutyl isocyanate and Chloroacetamide | Cleavage of the N-C(O) bond | Thermal or catalytic oxidation |

| Complete degradation to CO2, H2O, and nitrogenous species | Mineralization | Aggressive oxidation (e.g., advanced oxidation processes) |

It is important to note that the chloroacetyl group introduces an electrophilic center, which could also influence the reactivity of the molecule, though it is less susceptible to direct oxidation compared to the alkyl chain and the urea N-H bonds.

Mechanistic Investigations of Reactions Involving 3 2 Chloroacetyl 1 3 Methylbutyl Urea

Unraveling Reaction Pathways for Nucleophilic Substitutions at the Chloroacetyl Group

No studies detailing the nucleophilic substitution reactions specifically at the chloroacetyl group of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea were identified. The chloroacetyl moiety is a known electrophile, susceptible to attack by nucleophiles, which would displace the chloride leaving group. This type of reaction is generally classified as a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgbits-pilani.ac.in The rate of such a reaction is typically dependent on the concentration of both the substrate and the attacking nucleophile. libretexts.org

Mechanistic Aspects of Cyclization Reactions of this compound

Intramolecular reactions, particularly cyclizations, are plausible for this molecule, where a nucleophilic atom within the urea (B33335) structure could attack the electrophilic carbon of the chloroacetyl group. Structurally related compounds, such as N-phenyl-N'-(2-chloroethyl)ureas, have been shown to undergo intramolecular cyclization to form active intermediates. nih.gov Similarly, N-(3-oxoalkyl)chloroacetamides can cyclize under basic conditions. researchgate.net However, no published research was found that specifically investigates the cyclization pathways of this compound.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for determining reaction rates, rate laws, and activation energies, which are fundamental to understanding reaction mechanisms. dtu.dkmdpi.com A search for kinetic data, including reaction rate constants or studies on the reaction order with respect to various reactants for any reaction involving this compound, did not yield any results.

Determination of Rate Constants and Activation Energies

The determination of rate constants (k) and activation energies (Ea) is fundamental to quantifying the speed of a chemical reaction and its temperature dependence. For transformations involving this compound, such as nucleophilic substitution at the chloroacetyl group or hydrolysis of the urea moiety, these parameters would be key to understanding the reaction mechanism.

Kinetic studies on the formation of N-acylureas in carbodiimide-fueled reaction cycles have shown that the process is influenced by various factors, including temperature and precursor concentrations. rsc.orgrsc.org For instance, in related systems, an increase in temperature generally accelerates the reaction rate. rsc.orgrsc.org The activation energy for a given reaction of this compound could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

While specific data is unavailable for the target compound, the table below illustrates hypothetical rate constants and activation energies for a nucleophilic substitution reaction, based on values observed for similar chloroacetamide reactions.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution on this compound

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 298 | 0.05 | 55 |

| 308 | 0.12 | 55 |

Note: The data in this table is illustrative and based on typical values for reactions of similar functional groups, not on experimental measurements for this compound.

Elucidation of Reaction Orders for this compound Transformations

The reaction order with respect to each reactant provides insight into the number of molecules participating in the rate-determining step of a reaction. For a transformation of this compound, for example, in a reaction with a nucleophile (Nu), the rate law might be expressed as:

Rate = k [this compound]x[Nu]y

where 'x' and 'y' are the reaction orders. These can be determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

For instance, a solvolysis reaction, where the solvent acts as the nucleophile, might be expected to follow first-order kinetics with respect to this compound if the formation of a carbocation intermediate is the rate-determining step. libretexts.org Conversely, a bimolecular nucleophilic substitution (SN2) reaction would be expected to be first-order in both the urea derivative and the nucleophile.

Isotopic Labeling Studies in Mechanistic Elucidation of this compound Transformations

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. chem-station.com The use of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can reveal information about bond-breaking and bond-forming steps.

Tracing Reaction Centers Using Deuterium and Carbon-13 Labels

Deuterium Labeling:

Deuterium can be strategically incorporated into the this compound molecule to probe reaction mechanisms. For instance, deuterating the α-carbon of the chloroacetyl group (i.e., 3-(2-chloro-[2,2-²H₂]acetyl)-1-(3-methylbutyl)urea) could be used to investigate the kinetic isotope effect (KIE). chem-station.com A significant KIE (a change in reaction rate upon isotopic substitution) would suggest that the C-H bond at this position is broken in the rate-determining step, which could be relevant in elimination reactions or reactions involving enolate intermediates. chem-station.com Similarly, deuterium labeling within the 3-methylbutyl group could help elucidate its role, if any, in intramolecular processes. The use of deuterium oxide (D₂O) as a solvent can also help trace the source of protons in hydrolysis reactions. researchgate.netnih.gov

Carbon-13 Labeling:

Carbon-13 labeling offers a precise way to follow the carbon skeleton during a transformation. For this compound, several key positions could be labeled:

Urea Carbonyl Carbon: Labeling the urea carbonyl with ¹³C would be invaluable for studying hydrolysis or rearrangement reactions. By tracking the position of the ¹³C label in the products, one could distinguish between different mechanistic pathways. Modern methods allow for the synthesis of ¹³C-labeled ureas using ¹³CO₂ as the isotopic source. nih.govsemanticscholar.orgresearchgate.net

Acetyl Carbonyl Carbon: Labeling the acetyl carbonyl carbon would allow for the tracking of the chloroacetyl group. This would be particularly useful in reactions where this group is transferred, rearranged, or eliminated.

Chloroacetyl α-Carbon: Labeling the carbon bearing the chlorine atom would provide a clear marker for this reactive center in nucleophilic substitution reactions.

By using techniques such as NMR spectroscopy and mass spectrometry to detect the location of the isotopic labels in the products, a detailed picture of the reaction mechanism can be constructed. nih.govsemanticscholar.org

Theoretical and Computational Studies of 3 2 Chloroacetyl 1 3 Methylbutyl Urea

Quantum Chemical Calculations on the Electronic Structure of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic distribution and orbital energies. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy for molecules of this size.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO with a discrete energy level. The most critical orbitals for understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.compku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, the electronic nature of its substituents would significantly influence the frontier orbitals:

The 3-methylbutyl group is an electron-donating alkyl group, which would tend to increase the energy of the HOMO, making the molecule a potentially better electron donor compared to an unsubstituted urea (B33335).

The 2-chloroacetyl group is strongly electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms. This effect would lower the energy of the LUMO, making the molecule a more favorable electron acceptor at this site. rsc.org

Computational analysis would reveal that the HOMO is likely localized over the urea moiety and the alkyl chain, while the LUMO would be concentrated on the chloroacetyl group, specifically on the carbon atom bonded to the chlorine, which is the primary electrophilic center.

Table 1: Illustrative Frontier Orbital Energies of Analogous Molecules This table presents typical DFT-calculated energy values for simple molecules containing the core functional groups to illustrate their electronic contributions. Actual values for the target molecule would require specific calculation.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Urea | -7.8 | +1.5 | 9.3 |

| Chloroacetamide | -7.5 | -0.2 | 7.3 |

| Isoamylamine | -6.1 | +1.8 | 7.9 |

The combination of carbonyl groups and electronegative heteroatoms (N, O, Cl) in this compound results in a highly polarized electronic structure. Computational methods can quantify this by calculating the partial atomic charges on each atom and by generating an electrostatic potential (ESP) map.

The ESP map illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile.

Negative Potential (Red/Yellow): Regions of high electron density, representing likely sites for electrophilic attack. For this molecule, these would be concentrated around the two carbonyl oxygen atoms.

Positive Potential (Blue): Regions of low electron density or partial positive charge, indicating sites for nucleophilic attack. These would be found around the hydrogen atoms of the N-H groups and, most significantly, on the carbonyl carbon of the chloroacetyl group.

This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most reactive sites within the molecule.

Conformational Analysis of this compound

The molecule possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these structures, as the molecule's geometry is intrinsically linked to its reactivity and physical properties.

Computational chemists can perform a systematic search of the potential energy surface of the molecule to locate its most stable conformers. This typically involves rotating the molecule's structure around key bonds—such as the N-C(O) and C-N bonds of the urea core and the C-C bonds of the alkyl chain—and calculating the energy of each resulting geometry.

The identified low-energy structures are then subjected to full geometry optimization, a process that adjusts all bond lengths and angles to find the nearest local energy minimum. Studies on similar N,N'-disubstituted ureas have shown that the relative orientation of the substituents to the carbonyl group (often described as cis or trans) is a key determinant of stability. nih.gov For this compound, multiple low-energy conformers corresponding to different rotational isomers (rotamers) would likely exist, separated by small energy barriers.

The conformational preferences of the molecule are governed by a balance of stabilizing and destabilizing non-covalent interactions.

Steric Effects: The 3-methylbutyl group is sterically bulky. To minimize repulsive steric interactions, this group will orient itself to be as far as possible from the chloroacetyl group. This steric hindrance strongly influences the rotational barriers around the urea C-N bonds.

Intramolecular Hydrogen Bonding: A key stabilizing interaction could be the formation of an intramolecular hydrogen bond. A likely candidate would involve the N-H proton adjacent to the 3-methylbutyl group acting as a hydrogen bond donor, and either the carbonyl oxygen or the chlorine atom of the chloroacetyl group acting as an acceptor. Such an interaction would create a pseudo-cyclic structure, significantly stabilizing that particular conformation and restricting the molecule's flexibility. Computational analysis can confirm the presence of these bonds and estimate their strength.

Computational Modeling of Reaction Mechanisms Involving this compound

The 2-chloroacetyl group is a well-known electrophilic functional group, making it a prime site for reactions. The carbon atom attached to the chlorine is highly susceptible to nucleophilic substitution (an SN2-type reaction), where the chlorine atom acts as a leaving group.

Computational modeling can provide deep insight into the mechanism of such a reaction. By simulating the approach of a nucleophile to the chloroacetyl carbon, researchers can map the entire reaction coordinate. This involves:

Locating the Transition State (TS): The TS is the highest energy point along the reaction pathway. Its geometry and energy are calculated to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.

Visualizing the Reaction Pathway: The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactants to the desired products.

This type of modeling allows for the prediction of reactivity with various nucleophiles and provides a detailed, atomistic understanding of the bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.

Transition State Characterization for Key Reaction Pathways

Understanding the chemical transformations of this compound involves identifying the key reaction pathways and characterizing the associated transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is fundamental to understanding the kinetics of a reaction.

Key reaction pathways for this molecule likely involve the reactive chloroacetyl group. For instance, in a nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the α-carbon of the carbonyl group, displacing the chloride ion, the transition state would feature a partially formed Nu-C bond and a partially broken C-Cl bond. Computational methods, such as those based on density functional theory (DFT), are employed to locate and characterize these transition states. This involves geometry optimization to find the saddle point on the potential energy surface corresponding to the transition state. The characterization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Another potential reaction pathway is the intramolecular cyclization, which could be facilitated by one of the urea nitrogens acting as an internal nucleophile. The characterization of the transition state for such a reaction would provide insight into the feasibility and rate of this process compared to intermolecular reactions. The geometry of the transition state would reveal the degree of bond formation and breaking, as well as the conformational requirements for the reaction to occur.

Reaction Energetics and Thermodynamic Profiles of Transformations

Once the stationary points on the potential energy surface (reactants, transition states, and products) are located, the reaction energetics and thermodynamic profiles can be constructed. These profiles provide a quantitative description of the energy changes throughout a reaction, which is essential for predicting reaction feasibility and rates.

The activation energy (Ea) is a critical parameter derived from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For this compound, comparing the activation energies for different nucleophilic substitution reactions would reveal the relative reactivity of various nucleophiles with this substrate.

A complete thermodynamic profile for a reaction of this compound would map out the energy of all intermediates and transition states along the reaction pathway, providing a comprehensive understanding of the transformation.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable for studying molecules like this compound due to its balance of accuracy and computational cost. DFT can be used to calculate a variety of molecular properties, including optimized geometries, reaction energies, and descriptors of chemical reactivity. researchgate.net

Applications of DFT to this system would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to perform calculations. These calculations can provide insights into the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity, particularly its behavior as an electrophile or nucleophile. nih.gov

Analysis of Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors. scielo.org.mx These descriptors are derived from the change in energy with respect to the number of electrons and can predict the most reactive sites within a molecule.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These parameters can be calculated from the energies of the HOMO and LUMO. A high electrophilicity index for this compound would be expected due to the electron-withdrawing chloroacetyl group, indicating its susceptibility to nucleophilic attack.

Local Reactivity Descriptors , such as the Fukui function, provide information about the reactivity of specific atoms or regions within a molecule. wikipedia.org The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the molecule changes. scm.com It allows for the identification of the most likely sites for nucleophilic and electrophilic attack. schrodinger.com

There are three main types of Fukui functions:

f⁺(r): For nucleophilic attack (predicts electrophilic sites).

f⁻(r): For electrophilic attack (predicts nucleophilic sites).

f⁰(r): For radical attack.

For this compound, the analysis of the Fukui function f⁺(r) would be of particular interest. It is expected that the carbon atom of the carbonyl group in the chloroacetyl moiety and the adjacent carbon bearing the chlorine atom would have large values of f⁺(r), identifying them as the primary electrophilic centers susceptible to nucleophilic attack. The condensed Fukui functions, which partition the function over the individual atoms in the molecule, would provide a quantitative measure of this reactivity.

Role of 3 2 Chloroacetyl 1 3 Methylbutyl Urea As a Synthetic Intermediate

Construction of Complex Organic Molecules from 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

The presence of both a reactive electrophile and a nucleophilic/directing urea (B33335) group within the same molecule makes this compound a strategic building block for the synthesis of more elaborate chemical structures.

The chloroacetyl-urea scaffold is a key structural motif for the synthesis of various heterocyclic compounds. The electrophilic carbon of the chloroacetyl group is a prime target for nucleophiles, which can lead to cyclization reactions. For instance, intramolecular cyclization can occur where one of the nitrogen atoms of the urea moiety acts as an internal nucleophile, displacing the chloride to form a cyclic urea derivative. This type of reaction is analogous to the cyclization of N-phenyl-N'-(2-chloroethyl)ureas, which are known to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov

Furthermore, the chloroacetyl group can react with external binucleophiles to construct a variety of heterocyclic rings. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of thiazine (B8601807) derivatives. The versatility of chloroacetyl chloride as a reagent in heterocyclic synthesis highlights the potential of the chloroacetyl group in this compound for similar transformations. researchgate.net The reaction of N'-chloroacetylindole hydrazide to form oxadiazine derivatives is another example of how a chloroacetyl group can be utilized in intramolecular cyclization to form heterocyclic systems. asianpubs.orgresearchgate.net

Below is a table summarizing potential heterocyclic systems that could be synthesized from this compound based on the reactivity of the chloroacetyl group.

| Heterocyclic System | Potential Reaction Pathway |

| Dihydrooxazol-amines | Intramolecular cyclization of the urea nitrogen onto the chloroacetyl group. nih.gov |

| Thiazolidinones | Reaction with a sulfur nucleophile, such as thiourea (B124793) or a substituted thiol. |

| Benzothiazines | Reaction with o-aminothiophenol. |

| Oxadiazines | Reaction with a hydrazine (B178648) derivative followed by cyclization. asianpubs.orgresearchgate.net |

| Azetidinones | In a multi-step synthesis, the chloroacetyl group can be modified to participate in a Staudinger cycloaddition. nih.gov |

The chloroacetyl group in this compound is readily susceptible to nucleophilic substitution, allowing for its conversion into other functional groups such as amides and esters. This derivatization is a key strategy for further synthetic manipulation, enabling the introduction of additional molecular complexity.

Reaction with various primary or secondary amines can replace the chlorine atom to form the corresponding N-substituted glycinamide (B1583983) urea derivatives. researchgate.netresearchgate.net Similarly, reaction with carboxylate salts or alcohols under basic conditions can yield esters. The reactivity of the chloroacetyl group is well-documented, with the chlorine atom acting as a good leaving group in nucleophilic substitution reactions. vaia.commasterorganicchemistry.comlibretexts.org

These derivatization reactions are valuable for several reasons:

Introduction of new functional groups: The newly formed amides and esters can participate in a wide range of subsequent chemical transformations.

Modification of physical and chemical properties: Derivatization can alter the solubility, polarity, and reactivity of the molecule.

Building blocks for larger molecules: The derivatized products can serve as intermediates in the synthesis of more complex targets.

The following table provides examples of potential derivatization reactions of the chloroacetyl group.

| Reagent | Product Type |

| Primary/Secondary Amine (R₂NH) | N-Substituted Glycinamide Urea |

| Carboxylate Salt (RCOO⁻) | Acyl-oxy-acetyl Urea (Ester) |

| Alcohol (ROH) / Base | Alkoxy-acetyl Urea (Ester) |

| Thiol (RSH) / Base | Thioether |

Application in Cascade Reactions and One-Pot Syntheses Involving this compound

The bifunctional nature of this compound makes it an ideal candidate for use in cascade reactions and one-pot syntheses. These synthetic strategies are highly efficient as they allow for the formation of multiple chemical bonds in a single reaction sequence without the need to isolate intermediates, thereby saving time, reagents, and reducing waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are a cornerstone of modern synthetic chemistry. Urea and its derivatives are frequently used in MCRs, such as the Biginelli reaction, to produce heterocyclic compounds. researchgate.net Given its structure, this compound could potentially participate in novel MCRs.

For example, in a hypothetical MCR, an aldehyde and a β-ketoester could react with the urea part of the molecule, while a nucleophile could simultaneously or sequentially react with the chloroacetyl group. This would lead to the rapid assembly of highly complex and functionalized molecules in a single step. The development of new MCRs is an active area of research, and the unique combination of functional groups in this compound offers opportunities for the discovery of novel transformations.

Development of Novel Synthetic Methodologies Enabled by this compound

The unique structural features of this compound can be leveraged to develop new synthetic methodologies, particularly those that exploit its dual functionality for strategic bond formations.

The presence of both an electrophilic center (the α-carbon of the chloroacetyl group) and nucleophilic centers (the urea nitrogens) allows for a variety of strategic bond-forming reactions. This dual functionality can be used to control the regioselectivity and stereoselectivity of reactions.

One potential application is in the synthesis of macrocycles. By carefully choosing reaction partners that can react with both the chloroacetyl and the urea moieties, it may be possible to achieve macrocyclization in a controlled manner. For instance, a long-chain molecule with two different nucleophilic groups could react with the chloroacetyl group at one end and participate in a condensation reaction with the urea at the other, leading to the formation of a large ring structure.

Furthermore, the urea group can act as a directing group, influencing the reactivity of other parts of the molecule. The hydrogen-bonding capabilities of the urea N-H protons can pre-organize the molecule or other reactants, facilitating specific reaction pathways. This can be particularly useful in asymmetric synthesis, where controlling the spatial arrangement of reactants is crucial. The development of synthetic methods that take advantage of these subtle, non-covalent interactions is a frontier in organic chemistry.

Conclusion and Future Research Perspectives on 3 2 Chloroacetyl 1 3 Methylbutyl Urea

Summary of Key Findings and Contributions to the Chemistry of 3-(2-Chloroacetyl)-1-(3-methylbutyl)urea

While dedicated research on this compound is not extensively documented in publicly available literature, its chemical structure allows for a number of key scientific contributions to be inferred. The primary contribution of this compound lies in its bifunctional nature, which makes it a versatile building block in organic synthesis.

The key structural features and their implied contributions are:

The N-acylurea Moiety: This functional group is known for its role in various biologically active compounds. The presence of the chloroacetyl group enhances its reactivity and potential as an intermediate.

The Electrophilic Chloroacetyl Group: The carbon-chlorine bond is susceptible to nucleophilic attack, making this part of the molecule a handle for introducing a wide range of substituents. This is a common feature in the synthesis of more complex molecules.

The Substituted Urea (B33335) Backbone: The urea functional group is a well-established pharmacophore and a key structural element in supramolecular chemistry due to its hydrogen bonding capabilities. nih.gov The 3-methylbutyl (isopentyl) group provides lipophilicity, which can influence the solubility and interaction of the molecule with nonpolar environments.

The combination of these features in a single molecule contributes to the broader field of medicinal chemistry and materials science by providing a scaffold that can be readily modified to explore structure-activity relationships or to build larger, functional architectures.

Unexplored Reactivity and Undiscovered Transformation Pathways for this compound

The real potential of this compound lies in the exploration of its reactivity. Several transformation pathways remain to be investigated, which could lead to novel molecular scaffolds.

One significant area of unexplored reactivity is intramolecular cyclization. Depending on the reaction conditions, the urea nitrogens could act as internal nucleophiles, attacking the electrophilic chloroacetyl group to form five- or six-membered heterocyclic rings. Such reactions could yield novel hydantoins or related structures, which are prevalent in medicinal chemistry.

Another area for discovery is in tandem reactions. The chloroacetyl group could first undergo a substitution reaction, introducing a new functional group which then participates in a subsequent reaction with the urea moiety. For instance, substitution with a thiol could be followed by an intramolecular condensation.

The following table outlines potential unexplored reactions:

| Reaction Type | Potential Reagents | Predicted Product Class | Potential Significance |

| Intramolecular Cyclization | Base (e.g., NaH, K2CO3) | Substituted hydantoins or other N-heterocycles | Access to novel heterocyclic scaffolds for biological screening. |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Glycinamide (B1583983) derivatives | Synthesis of peptide mimics and other functional materials. |

| Palladium-catalyzed Cross-Coupling | Boronic acids, Stannanes (with appropriate modification) | α-Aryl or α-vinyl urea derivatives | Introduction of aromatic or unsaturated moieties for electronic or biological applications. |

| Radical-mediated Transformations | Radical initiators (e.g., AIBN) and radical traps | Functionalized urea derivatives via C-H activation or other radical processes | Novel C-C and C-heteroatom bond formations. |

These potential pathways highlight the versatility of this compound as a starting material for generating chemical diversity.

Opportunities for Methodological Advancements in the Synthesis and Reactions of this compound

Advancements in synthetic methodology can greatly enhance the utility of a chemical compound. For this compound, there are several opportunities to develop more efficient, sustainable, and scalable synthetic routes.

The classical synthesis of such ureas typically involves the reaction of an isocyanate with an amine. ontosight.ai In this case, 3-methylbutyl isocyanate would be reacted with 2-chloroacetamide. Alternatively, 3-methylbutylamine could be reacted with chloroacetyl isocyanate. Methodological advancements could focus on:

Catalyst Development: Exploring new catalysts for the formation of the urea linkage that avoid hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov For example, the use of CO2 as a C1 source for urea synthesis is a growing area of green chemistry. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer better control over reaction parameters, improved safety, and higher throughput compared to batch synthesis.

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel would improve efficiency by reducing the need for intermediate purification steps. For example, a one-pot synthesis could start from simpler precursors and generate the target molecule through a cascade of reactions.

Further research into the reaction conditions for the transformations outlined in section 7.2 could also lead to methodological advancements, such as the discovery of stereoselective or regioselective reaction pathways.

Potential for Integration in Advanced Synthetic Strategies within Organic Chemistry

Beyond its standalone reactivity, this compound has the potential to be integrated into more complex and advanced synthetic strategies.

Fragment-Based Drug Discovery (FBDD): The molecule could serve as a starting fragment in FBDD campaigns. Its moderate complexity and reactive handle allow for the systematic exploration of chemical space around a biological target. The urea backbone can form key hydrogen bond interactions with proteins, while the chloroacetyl group allows for the facile attachment of other fragments.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the urea group can be exploited in the design of self-assembling systems, such as gels, liquid crystals, or molecular capsules. The 3-methylbutyl and chloroacetyl groups can be used to tune the solubility and reactivity of these assemblies.

Polymer Chemistry: this compound could be used as a monomer or a chain-transfer agent in polymerization reactions. The chloroacetyl group can be converted into a polymerizable group or used to initiate polymerization. The resulting polymers would have pendant urea groups, which could impart interesting properties such as improved thermal stability or specific binding capabilities.

The integration of this compound into these advanced strategies could lead to the development of new materials, therapeutics, and chemical tools with novel functions and properties.

Q & A

Q. How can the compound’s toxicity profile be optimized without compromising activity?

- Methodological Answer : Pro-drug strategies (e.g., masking the chloroacetyl group with ester linkages) reduce off-target toxicity. In vivo toxicokinetic studies in rodent models (e.g., plasma AUC and tissue distribution) guide iterative structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.